molecular formula C12H13N3O B12881193 1-(4-((1-Methyl-1H-pyrazol-4-yl)amino)phenyl)ethanone

1-(4-((1-Methyl-1H-pyrazol-4-yl)amino)phenyl)ethanone

Cat. No.: B12881193
M. Wt: 215.25 g/mol
InChI Key: SRGYZSAQAQWPDF-UHFFFAOYSA-N
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Description

1-(4-((1-Methyl-1H-pyrazol-4-yl)amino)phenyl)ethanone is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((1-Methyl-1H-pyrazol-4-yl)amino)phenyl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrazole-4-amine with 4-acetylphenyl isocyanate in the presence of a suitable solvent such as acetonitrile. The reaction is typically carried out at room temperature for several hours, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(4-((1-Methyl-1H-pyrazol-4-yl)amino)phenyl)ethanone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(4-((1-Methyl-1H-pyrazol-4-yl)amino)phenyl)ethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-((1-Methyl-1H-pyrazol-4-yl)amino)phenyl)ethanone involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-((1-Methyl-1H-pyrazol-4-yl)amino)phenyl)ethanone is unique due to its specific substitution pattern and the presence of both pyrazole and acetophenone moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

1-[4-[(1-methylpyrazol-4-yl)amino]phenyl]ethanone

InChI

InChI=1S/C12H13N3O/c1-9(16)10-3-5-11(6-4-10)14-12-7-13-15(2)8-12/h3-8,14H,1-2H3

InChI Key

SRGYZSAQAQWPDF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2=CN(N=C2)C

Origin of Product

United States

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